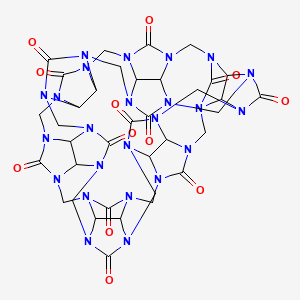

Cucurbituril

説明

特性

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N24O12/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63/h13-24H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBXTPRURXJCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317823 | |

| Record name | Cucurbituril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

996.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80262-44-8 | |

| Record name | Cucurbituril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80262-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbit(6)uril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080262448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbituril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H,14H,17H-2,16:3,15-Dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,15,16,17a,18a,19a,20a,21a,22a,23a,24a,25a,26a-tetracosaazabis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pumpkin Patch of Chemistry: A Technical Guide to Cucurbituril Compounds

A comprehensive overview of the history, synthesis, and groundbreaking applications of cucurbituril macrocycles for researchers, scientists, and drug development professionals.

This technical guide delves into the fascinating world of this compound compounds, from their serendipitous discovery to their current-day applications that are revolutionizing fields from drug delivery to environmental sensing. This document provides a detailed exploration of their history, synthesis, and the unique host-guest chemistry that makes them a cornerstone of supramolecular chemistry.

A Century of Discovery: The History of Cucurbiturils

The story of cucurbiturils begins in 1905 with German chemist Robert Behrend.[1][2] While investigating the condensation reaction of glycoluril and formaldehyde, he unknowingly synthesized the first this compound, a hexameric macrocycle later to be named cucurbit[3]uril (CB[3]).[2] However, the techniques of the time were insufficient to elucidate its complex, pumpkin-shaped structure. For 76 years, this discovery remained a chemical curiosity, a "sleeping beauty" in the scientific literature.

The resurrection of Behrend's work came in 1981 when William L. Mock and his team revisited the synthesis and, using X-ray crystallography, finally unveiled the molecule's unique structure. They coined the name "this compound" due to its resemblance to a pumpkin from the Cucurbitaceae family.

The turn of the millennium marked a new era for this compound chemistry. In 2000, the research groups of Kim Kimoon and Anthony Day independently discovered and isolated other members of the this compound family, including CB, CB, and CB. This expansion of the this compound family, each with a different cavity size, opened the door to a vast array of potential applications by allowing for the encapsulation of a wider range of guest molecules.

Synthesis and Characterization

Cucurbiturils are synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The size of the resulting this compound homologue can be controlled by adjusting the reaction conditions, such as temperature and reaction time.

Experimental Protocols

Synthesis of this compound (CB)

This protocol is a modification of the original Behrend synthesis.

-

Materials: Glycoluril, Paraformaldehyde, Concentrated Sulfuric Acid.

-

Procedure:

-

In a jacketed reactor with overhead stirring, add concentrated sulfuric acid.

-

Slowly add powdered glycoluril to the sulfuric acid with vigorous stirring, maintaining the temperature below 60 °C.

-

Once the glycoluril is dissolved, cool the mixture to 35 °C.

-

Add paraformaldehyde portion-wise over 2 hours, keeping the temperature between 50-55 °C.

-

After the addition is complete, continue stirring for a designated period.

-

The product is filtered directly from the reaction mixture.

-

The crude product is purified by dissolution in water followed by reprecipitation.

-

Synthesis of this compound (CB)

This method allows for the formation of a mixture of this compound homologues, from which CB can be isolated.

-

Materials: Glycoluril, Formaldehyde, 9 M Sulfuric Acid, Acetone.

-

Procedure:

-

React glycoluril with formaldehyde in 9 M sulfuric acid.

-

The reaction is maintained at approximately 75 °C for 24 hours and then at 100 °C for 12 hours.

-

Pour the reaction mixture into water and add acetone to induce precipitation.

-

Separate the precipitate by decantation and wash with a water/acetone mixture.

-

CB is isolated from the acetone/water soluble fraction through fractional crystallization and precipitation, followed by recrystallization for further purification.

-

Quantitative Data

The various this compound homologues possess distinct physical and chemical properties, which are summarized in the tables below.

Table 1: Physicochemical Properties of Common this compound Homologues

| Property | CB | CB | CB | CB |

| Number of Glycoluril Units | 5 | 6 | 7 | 8 |

| Inner Cavity Diameter (Å) | 4.4 | 5.5 | 7.3 | 8.8 |

| Height (Å) | 9.1 | 9.1 | 9.1 | 9.1 |

| Cavity Volume (ų) | 82 | 164 | 279 | 479 |

| Solubility in Water | ~20-30 mM | < 50 µM | ~20-30 mM | < 50 µM |

Data compiled from multiple sources.

Table 2: Thermodynamic Parameters for Host-Guest Complexation of Nabumetone with CB

| Parameter | Value |

| logK | 4.66 ± 0.01 |

| ΔG° (kJ/mol) | -26.7 ± 0.1 |

| ΔH° (kJ/mol) | -20.2 ± 0.7 |

| TΔS° (kJ/mol) | 6.4 ± 0.8 |

Data obtained from isothermal titration calorimetry at 25 °C in water.

Key Applications

The unique structure of cucurbiturils, featuring a hydrophobic cavity and two polar carbonyl-fringed portals, allows them to form stable host-guest complexes with a wide variety of molecules. This property has led to their application in numerous fields.

Drug Delivery and Development

Cucurbiturils are being extensively investigated as drug delivery vehicles. Their ability to encapsulate drug molecules can enhance solubility, improve stability, and enable controlled release. For instance, the encapsulation of the anti-cancer drug oxaliplatin in a functionalized CB has been shown to facilitate targeted delivery to cancer cells.

Caption: Workflow for this compound-based Drug Delivery.

Chemical Sensing

The host-guest chemistry of cucurbiturils forms the basis for highly sensitive and selective chemical sensors. A common approach is the indicator-displacement assay. In this system, a fluorescent dye is initially encapsulated within the this compound cavity, leading to a change in its fluorescence. When an analyte with a higher binding affinity for the this compound is introduced, it displaces the dye, causing a detectable change in the fluorescence signal.

Caption: Indicator-Displacement Assay using Cucurbiturils.

Catalysis

Cucurbiturils can act as nanoreactors, encapsulating reactants and promoting chemical reactions within their cavities. The confined environment of the this compound cavity can lead to increased reaction rates and enhanced selectivity by pre-organizing the reactants into a favorable orientation for the transition state.

Caption: this compound-mediated Catalysis Workflow.

Future Outlook

The field of this compound chemistry continues to expand at a rapid pace. Ongoing research is focused on the synthesis of new, functionalized cucurbiturils with tailored properties, the development of more sophisticated drug delivery systems with enhanced targeting and release mechanisms, and the design of novel catalytic systems for green chemistry applications. The unique properties of these pumpkin-shaped molecules ensure that they will remain a vibrant and fruitful area of research for years to come.

References

An In-depth Technical Guide to the Fundamental Principles of Cucurbituril Host-Guest Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cucurbit[n]urils, commonly abbreviated as CB[n], are a family of macrocyclic host molecules composed of repeating glycoluril units linked by methylene bridges. Their unique barrel shape, featuring a hydrophobic inner cavity and two electron-rich carbonyl-fringed portals, allows them to form exceptionally stable and selective host-guest complexes with a wide variety of small molecules, ions, and even gases. This ability has positioned them as highly promising candidates in fields ranging from drug delivery and formulation to sensing and catalysis.[1][2][3] This guide provides a detailed overview of the core principles governing these interactions, the thermodynamic driving forces, quantitative binding data, and the key experimental methodologies used for their characterization.

Core Principles and Driving Forces of Host-Guest Interactions

The remarkable binding affinities observed in cucurbituril systems, with association constants (Kₐ) reaching as high as 10¹⁷ M⁻¹, are the result of a synergistic combination of several non-covalent interactions.[4] The primary driving forces are the hydrophobic effect, ion-dipole interactions, and van der Waals forces, all of which are profoundly influenced by the precise size and shape complementarity between the host and guest.[5]

The Hydrophobic Effect and the Role of "High-Energy" Water

A predominant driving force for guest encapsulation within the CB[n] cavity is the hydrophobic effect. The interior of the this compound cavity is occupied by a small number of water molecules that are "energy-rich" or "high-energy" because they cannot form a stable, optimal hydrogen-bond network as they would in bulk water. The release of these water molecules into the bulk solvent upon the inclusion of a hydrophobic guest molecule is an energetically favorable process, contributing significantly to the overall negative Gibbs free energy of binding. This phenomenon, often termed the "non-classical" hydrophobic effect, is a major determinant of the high binding affinities exhibited by CB[n] hosts. The process is often enthalpically favorable due to the release of these structured water molecules.

Ion-Dipole and Electrostatic Interactions

The portals of cucurbiturils are lined with carbonyl groups, creating a region of high negative electrostatic potential. This feature allows for strong, attractive ion-dipole interactions with cationic guests, particularly those containing ammonium or other positively charged moieties. These interactions are crucial for both the stability and orientation of the guest within the host. The combination of a hydrophobic guest core that fits snugly within the cavity and cationic groups that can dock at the portals leads to exceptionally high binding affinities. Conversely, anionic groups on a potential guest can experience electrostatic repulsion with the portals, leading to significantly weaker binding or exclusion.

Size, Shape, and Packing Complementarity (Van der Waals Forces)

For a stable inclusion complex to form, the guest's size and shape must be complementary to the dimensions of the host's cavity. This "key-and-lock" principle maximizes the contact surface area between the host and guest, thereby optimizing favorable van der Waals or dispersion interactions. The rigidity of the CB[n] framework leads to high selectivity for guests that match the cavity dimensions. The optimal packing coefficient for guests within the CB[n] cavity is generally found to be around 55%, a principle that holds true for many supramolecular systems.

Charge-Transfer Interactions

The largest common homologue, this compound (CB), possesses a cavity voluminous enough to simultaneously accommodate two different guest molecules. This unique capability allows for the formation of stable 1:1:1 heteroternary complexes. A particularly important application of this is the encapsulation of an electron-rich guest (donor) and an electron-poor guest (acceptor), which can result in the formation of a charge-transfer (CT) complex stabilized within the host cavity. This phenomenon has been widely exploited in the development of molecular switches and self-assembled systems.

Caption: Key driving forces in CB[n] host-guest complexation.

Data Presentation: Quantitative Parameters

The binding affinity and physical properties of cucurbiturils are highly dependent on the number of glycoluril units, which dictates the size of the internal cavity.

Table 1: Physical Properties of Common this compound Homologues

| Homologue | Glycoluril Units (n) | Cavity Volume (ų) | Portal Diameter (Å) | Cavity Diameter (Å) | Aqueous Solubility |

| CB | 5 | 82 | 2.4 | 4.4 | ~20-30 g/L |

| CB | 6 | 164 | 3.9 | 5.8 | ~0.02 g/L (<0.1 mM) |

| CB | 7 | 279 | 5.4 | 7.3 | ~20-30 g/L (~20 mM) |

| CB | 8 | 479 | 6.9 | 8.8 | ~0.03 g/L (<0.1 mM) |

Note: Solubility can be significantly enhanced by the presence of specific salts or guest molecules.

Table 2: Representative Binding Affinities (Kₐ) and Thermodynamic Parameters of CB[n]-Guest Complexes

| Host | Guest | Kₐ (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Technique | Reference |

| CB | Cadaverine | 4.2 x 10⁵ | -32.1 | -46.0 | -13.9 | ITC | (Implied) |

| CB | Cyclohexylmethylammonium | 1.1 x 10⁵ | -28.8 | -44.4 | -15.6 | NMR | |

| CB | Nabumetone | 4.6 x 10⁴ | -26.7 | -20.2 | +6.4 | ITC | |

| CB | Oxaliplatin | 2.3 x 10⁶ | -36.3 | - | - | - | |

| CB | Dibucaine | 1.8 x 10⁵ | -29.9 | - | - | - | |

| CB | Palmatine | 2.4 x 10⁶ | -36.4 | - | - | Fluorescence | |

| CB | Adamantane Ammonium | 4.2 x 10¹² | -72.3 | - | - | NMR | (Implied) |

| CB | Methyl Viologen + Naphthol | - | - | - | - | UV-Vis |

Note: Thermodynamic parameters can vary with experimental conditions (temperature, pH, buffer). A positive TΔS value indicates the process is entropically driven, while a negative value indicates it is enthalpically driven. Many CB[n] binding events are driven by both favorable enthalpy and entropy changes.

Experimental Protocols for Characterization

Several biophysical techniques are routinely employed to quantify the stoichiometry, affinity, and thermodynamics of CB[n] host-guest interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of the CB[n] host and the guest molecule in the same, precisely matched buffer to minimize heats of dilution. Concentrations are chosen based on the expected Kₐ to ensure a well-defined binding isotherm (c-value between 10 and 1000). Typically, the host is placed in the sample cell and the guest in the titration syringe.

-

Instrument Setup: The instrument (e.g., a MicroCal ITC200) consists of a reference cell (filled with buffer) and a sample cell. The system is equilibrated at the desired temperature.

-

Titration: A series of small, precisely measured aliquots of the guest solution are injected from the syringe into the sample cell containing the host solution.

-

Data Acquisition: After each injection, the thermal power required to maintain zero temperature difference between the sample and reference cells is measured. This power is proportional to the heat of reaction.

-

Data Analysis: The resulting data (heat per injection vs. molar ratio of guest to host) is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters Kₐ, ΔH, and n.

Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for studying host-guest complexation in solution. It provides information on binding affinity, kinetics, and the three-dimensional structure of the complex.

Detailed Methodology (¹H NMR Titration):

-

Sample Preparation: A solution of the guest molecule at a known concentration is prepared in a suitable deuterated solvent (e.g., D₂O with a pH-adjusting buffer).

-

Initial Spectrum: A ¹H NMR spectrum of the free guest is recorded.

-

Titration: A concentrated stock solution of the CB[n] host is added to the guest solution in small, incremental aliquots.

-

Spectral Acquisition: After each addition, the sample is allowed to equilibrate, and a ¹H NMR spectrum is acquired. The encapsulation of the guest within the CB[n] cavity typically results in significant upfield shifts of the guest's proton signals due to the shielding environment of the cavity.

-

Data Analysis: The change in the chemical shift (Δδ) of one or more guest protons is monitored as a function of the host concentration. These data are then fitted to a binding equation (e.g., 1:1 binding isotherm) using non-linear regression to calculate the association constant, Kₐ.

-

Structural Analysis: 2D NMR techniques like ROESY or NOESY can be used to identify through-space correlations between host and guest protons, confirming encapsulation and elucidating the geometry of the host-guest complex.

Fluorescence Spectroscopy (Dye Displacement Assay)

This is an indirect but highly sensitive method for determining binding constants. It is particularly useful when the guest of interest is not spectroscopically active. The assay relies on a fluorescent dye that binds to the CB[n] and whose fluorescence properties change upon binding. The addition of a competitive guest displaces the dye, reversing the fluorescence change.

Detailed Methodology:

-

Dye Selection: Choose a fluorescent dye known to form a complex with the specific CB[n] host, resulting in either fluorescence enhancement or quenching (e.g., Methylene Blue with CB).

-

Initial Measurement: Prepare a solution containing the CB[n] host and the fluorescent dye. Measure its fluorescence intensity.

-

Titration: Add incremental amounts of a concentrated solution of the non-fluorescent guest analyte to the CB[n]-dye complex solution.

-

Fluorescence Monitoring: After each addition, record the fluorescence spectrum. As the guest displaces the dye from the CB[n] cavity, the fluorescence will return towards the level of the free dye.

-

Data Analysis: The change in fluorescence intensity is plotted against the concentration of the added guest. These data are then analyzed using a competitive binding model to determine the Kₐ of the guest for the CB[n] host.

References

- 1. Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: At the Interface of Small Molecule Host–Guest Chemistry and Dynamic Aggregates (2011) | Debapratim Das | 84 Citations [scispace.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Cucurbiturils: from synthesis to high-affinity binding and catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00273C [pubs.rsc.org]

A Technical Guide to the Synthesis and Characterization of Novel Cucurbituril Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel cucurbituril (CB[n]) derivatives. It details contemporary synthetic strategies, key characterization techniques, and provides actionable experimental protocols for researchers in supramolecular chemistry and drug development.

Introduction to this compound Derivatives

Cucurbit[n]urils are a family of macrocyclic host molecules composed of repeating glycoluril units linked by methylene bridges. Their rigid, pumpkin-shaped structure features a hydrophobic inner cavity and two polar, carbonyl-lined portals, making them exceptional candidates for encapsulating a wide range of guest molecules.[1] This unique topology has driven significant interest in their application as drug delivery vehicles, stabilizing agents, and components of advanced materials.[2]

The modification of the parent CB[n] structure to create novel derivatives is a key area of research, as it allows for the fine-tuning of properties such as solubility, binding affinity, and targeted delivery.[3] Functionalization can introduce reactive handles for further conjugation, alter cavity volume, and enhance biocompatibility, thereby expanding their utility in medicinal chemistry and materials science.[4]

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel CB[n] derivatives can be broadly categorized into three main strategies: the use of functionalized precursors, direct functionalization of the CB[n] macrocycle, and the "X+1" building-block approach.

Functionalized Precursors

This "bottom-up" approach involves modifying the glycoluril monomer or using aldehydes other than formaldehyde during the initial acid-catalyzed condensation reaction. While this method allows for the synthesis of fully substituted derivatives like per-substituted cyclohexanoCB[n], it often favors the formation of smaller homologues (CB, CB) and can lead to complex mixtures that are difficult to separate.

Direct Functionalization (Post-Synthesis Modification)

Direct functionalization involves chemically modifying the parent CB[n] macrocycle after its synthesis. A prominent example is the radical oxidation of the equatorial C-H bonds to introduce hydroxyl groups. These hydroxylated intermediates, such as monohydroxy-CB[n] or perhydroxy-CB[n], serve as versatile platforms for introducing a wide array of functional groups via standard organic reactions like Williamson ether synthesis or esterification.

The "X+1" Building-Block Method

Developed by Isaacs and co-workers, this elegant strategy provides rational access to monofunctionalized CB[n] derivatives. It involves the condensation of a pre-formed, methylene-bridged glycoluril oligomer (e.g., a hexamer) with a single, functionalized glycoluril bis(cyclic ether). This method offers precise control over the placement of a single functional group, which is invaluable for applications requiring specific conjugation points, such as in targeted drug delivery systems.

A generalized workflow for the synthesis and subsequent characterization of a novel CB[n] derivative is depicted below.

Characterization Techniques

The unambiguous identification and characterization of novel CB[n] derivatives rely on a combination of modern analytical techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is indispensable for the initial confirmation of a successful synthesis. It provides a rapid and accurate determination of the molecular weight of the new derivative, confirming the addition of the desired functional groups. High-resolution techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) can further validate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of CB[n] derivatives in solution.

-

¹H NMR: Provides information on the symmetry of the molecule and the chemical environment of the protons on the glycoluril and methylene units. Upon functionalization, new signals corresponding to the appended groups appear, and shifts in the backbone protons can be observed.

-

¹³C NMR: Complements ¹H NMR by showing the number of unique carbon atoms, which is directly related to the symmetry of the derivative.

-

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons and carbons, which is crucial for assigning signals and confirming the precise location of functional groups.

-

DOSY (Diffusion-Ordered Spectroscopy): Useful for studying self-assembly processes or confirming the formation of host-guest complexes by measuring the diffusion coefficient of species in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, solid-state structural information, including bond lengths, angles, and the precise conformation of the macrocycle and its functional groups. It is also the gold standard for visualizing the intricate details of host-guest interactions within the CB[n] cavity. Obtaining high-quality single crystals, however, can be a significant challenge.

The logical relationship between these primary characterization methods is illustrated in the following diagram.

Quantitative Data Summary

The introduction of functional groups can influence the binding affinity of the CB[n] host for various guest molecules. The following tables summarize key quantitative data for representative derivatives.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for CB[n] Homologues in Acidic D₂O.

| Compound | ¹H NMR (CH₂) | ¹H NMR (CH) | ¹H NMR (CH₂) | ¹³C NMR (CH₂) | ¹³C NMR (CH) | ¹³C NMR (C=O) |

| CB | 4.43 (d) | 5.65 (s) | 5.85 (d) | 54.0 | 72.9 | 160.0 |

| CB | 4.29 (d) | 5.60 (s) | 5.91 (d) | 56.5 | 75.2 | 160.2 |

Spectra recorded in a mixture of D₂O/CF₃CO₂D/D₂SO₄.

Table 2: Binding Affinities (Kₐ, M⁻¹) of CB and Monohydroxy-CB for Various Drug Molecules.

| Guest Molecule | Kₐ for CB (M⁻¹) | Kₐ for Monohydroxy-CB (M⁻¹) | Technique |

| Oxaliplatin | 2.3 x 10⁶ | Similar to CB | ITC |

| Dibucaine | 1.8 x 10⁵ | Slightly lower than CB | ITC |

| Procainamide | 7.8 x 10⁴ | Slightly lower than CB | ITC |

| Capecitabine | 2.8 x 10⁵ | Not Reported | ITC |

| Coumarin | 2.6 x 10⁵ | Not Reported | Fluorescence |

Key Experimental Protocols

Protocol for Synthesis of Monohydroxy-cucurbituril (CB-OH)

This protocol is adapted from a direct oxidation method.

-

Dissolution: Dissolve this compound (CB) (e.g., 500 mg) in concentrated sulfuric acid (H₂SO₄, 98%, 5 mL) in a round-bottom flask.

-

Oxidation: Add hydrogen peroxide (H₂O₂, 30% w/w, 0.5 mL) dropwise to the solution while stirring at room temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours. The solution will remain colorless.

-

Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing cold methanol (100 mL). A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration and wash thoroughly with methanol, followed by acetone.

-

Purification: The crude product contains unreacted CB and the desired CB-OH. Separation is typically achieved by column chromatography on a reversed-phase resin (e.g., CHP20P) or by fractional crystallization. The unreacted CB can be recovered. The typical isolated yield of pure CB-OH is approximately 14%.

Protocol for NMR Analysis of a CB[n] Derivative

This protocol provides general guidelines for preparing a sample for NMR analysis.

-

Solvent Selection: Due to the poor solubility of many CB[n]s, acidic solvents are often required. A common choice is a 5% solution of formic acid-d (DCOOD) in deuterium oxide (D₂O). For derivatives with improved solubility, D₂O alone may suffice.

-

Sample Preparation: Weigh an appropriate amount of the CB[n] derivative (typically 1-5 mg) directly into a clean NMR tube.

-

Dissolution: Add the chosen deuterated solvent (approx. 0.6 mL) to the NMR tube. If necessary, gently warm the sample or use a vortex mixer to aid dissolution. Ensure the solution is homogeneous.

-

Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC). Typical acquisition times can range from a few minutes for a ¹H spectrum to several hours for a ¹³C or 2D spectrum, depending on the concentration and spectrometer sensitivity.

Protocol for ESI-MS Sample Preparation

This protocol outlines sample preparation for ESI-MS to confirm molecular weight.

-

Solvent System: Use HPLC-grade solvents. A mixture of water and methanol or water and acetonitrile is common. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation for positive ion mode.

-

Stock Solution: Prepare a stock solution of the CB[n] derivative in a suitable solvent (e.g., water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

-

Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of the ESI-MS solvent system (e.g., 50:50 methanol/water with 0.1% formic acid). The final concentration should be in the low µg/mL range.

-

Filtration: If any particulate matter is visible, filter the final solution through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's tubing.

-

Analysis: Infuse the sample solution into the ESI-MS instrument at a low flow rate (e.g., 4 µL/min) and acquire the spectrum. Involatile buffers (phosphates, TRIS) and salts (NaCl, KCl) should be strictly avoided as they cause ion suppression.

Conclusion

The field of this compound chemistry continues to expand, driven by the development of novel synthetic methodologies that provide access to a diverse range of functionalized derivatives. The strategic modification of the CB[n] scaffold allows for the creation of tailored molecular containers with enhanced properties for applications spanning drug delivery, diagnostics, and materials science. Rigorous characterization using a suite of analytical techniques—primarily mass spectrometry, NMR spectroscopy, and X-ray crystallography—is paramount to confirming the structure and understanding the properties of these sophisticated supramolecular systems. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore this exciting and rapidly evolving area of chemistry.

References

- 1. Cucurbiturils: from synthesis to high-affinity binding and catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00273C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Challenges and Opportunities of Functionalized Cucurbiturils for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

exploratory studies of Cucurbituril binding properties

An In-depth Technical Guide to the Exploratory Studies of Cucurbituril Binding Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbit[n]urils, often abbreviated as CB[n], are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges.[1] Their unique barrel shape, featuring a hydrophobic inner cavity and two identical, negatively charged carbonyl-lined portals, makes them exceptional molecular containers in aqueous solutions.[1][2] The ability of CB[n] to encapsulate a wide variety of guest molecules—ranging from small organic compounds and amino acids to drugs and peptides—is governed by a combination of non-covalent interactions.[3][4] These interactions include the hydrophobic effect, ion-dipole interactions, and van der Waals forces, leading to the formation of highly stable host-guest complexes.

The remarkable binding affinities and selectivity of cucurbiturils have positioned them as highly promising candidates for applications in drug delivery, sensing, catalysis, and materials science. A thorough understanding of their binding properties is therefore critical for the rational design of CB[n]-based supramolecular systems. This guide provides a technical overview of the core principles of CB[n] binding, detailed experimental protocols for its characterization, and a summary of quantitative binding data.

Core Principles of this compound Host-Guest Interactions

The formation of a stable CB[n]-guest complex is a thermodynamically driven process governed by several key factors:

-

Driving Forces for Binding:

-

The Hydrophobic Effect: The primary driving force for the encapsulation of nonpolar guests is the hydrophobic effect. The water molecules within the apolar CB[n] cavity are energetically unfavorable ("high-energy water") due to their limited ability to form hydrogen bonds. The displacement of these water molecules by a hydrophobic guest molecule and their return to the bulk solvent is an enthalpically and often entropically favorable process.

-

Ion-Dipole Interactions: The portals of CB[n] are lined with carbonyl groups, creating an electron-rich environment. This allows for strong, favorable ion-dipole interactions with positively charged guests, such as ammonium or metal ions. These interactions significantly contribute to the high binding affinities observed for many cationic guests.

-

Van der Waals Interactions: Once a guest is inside the cavity, van der Waals forces between the guest and the inner surface of the CB[n] host contribute to the overall stability of the complex.

-

-

Thermodynamics of Binding: this compound binding is predominantly an enthalpy-driven process, largely due to the release of high-energy water from the cavity. The entropy change can be either favorable or unfavorable. While the desolvation of the guest and the release of cavity-bound water are entropically favorable, the conformational restriction of the guest upon binding results in an entropic loss.

-

Size and Shape Complementarity: The binding process is highly selective and dependent on the relative sizes of the host's cavity and the guest molecule. The CB[n] family includes members with varying numbers of glycoluril units (n = 5, 6, 7, 8, 10, etc.), resulting in different cavity volumes. Optimal binding occurs when the guest's volume matches the host's cavity, adhering to the "key-and-lock" principle. A packing coefficient (PC) of around 55% is considered ideal for strong binding affinity.

-

Stoichiometry: While 1:1 host-guest complexes are most common, the larger cavity of CB can simultaneously accommodate two guest molecules, forming 1:1:1 or 1:2 ternary complexes, particularly with π-donor and π-acceptor guests.

Quantitative Data on this compound Binding Properties

The following tables summarize quantitative data for the binding of various guests to different this compound homologs, as determined by key experimental techniques.

Table 1: Binding Parameters for this compound (CB)

| Guest Molecule | Method | Binding Constant (Kₐ, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Cyclohexylmethylammonium ion | ¹H NMR | 1.1 x 10⁵ | - | - | - | |

| 2,3-Diazabicyclo[2.2.1]hept-2-ene (DBH) | ¹H NMR | 1.3 x 10³ | - | - | - | |

| Tetrahydrofuran (THF) | ¹²⁹Xe, ¹⁹F, ¹H NMR | ~1.7 x 10³ | - | - | - | |

| Xenon (Xe) | ¹²⁹Xe, ¹⁹F, ¹H NMR | ~2.1 x 10² | - | - | - |

Table 2: Binding Parameters for this compound (CB)

| Guest Molecule | Method | Binding Constant (Kₐ, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Nabumetone (NAB) | ITC | 4.57 x 10⁴ (log K=4.66) | -26.7 | -20.2 | 6.4 | |

| Ferrocene derivative (F1) | ITC | 1.0 x 10⁹ | - | - | - | |

| Fasudil (FSD) | - | 4.28 x 10⁶ | - | - | - | |

| 2,6-Anilinonaphthalene sulfonate (2,6-ANS) | Fluorescence | 6.0 x 10² | - | - | - | |

| Gold Nanoparticle (DMBA head group) | ITC | 1.6 x 10⁵ | - | - | - | |

| Free DMBA Ligand | ITC | 3.69 x 10⁵ | - | - | - |

Table 3: Binding Parameters for this compound (CB)

| Guest Molecule | Method | Binding Constant (Kₐ, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Methionine Peptide (MLGGG) | ITC | 3.14 x 10⁵ | - | - | - | |

| Oxidized Methionine Peptide (MᴼLGGG) | ITC | 2.30 x 10³ | - | - | - | |

| Methionine Peptide (MLGG-6C) | ITC | 6.83 x 10⁴ | -30.54 | 13.39 | 43.93 |

Experimental Protocols

Accurate characterization of CB[n] binding events relies on a suite of powerful analytical techniques. The protocols for the most common methods are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization, providing a complete binding profile from a single experiment by directly measuring the heat exchanged during complex formation.

Detailed Methodology:

-

Instrument and Sample Preparation:

-

Use a high-sensitivity microcalorimeter (e.g., MicroCal ITC200).

-

Prepare a solution of the host (e.g., CB) at a known concentration (typically in the µM range) in a suitable buffer (e.g., 5 mM phosphate buffer, pH 7.4). This solution will be placed in the sample cell.

-

Prepare a solution of the guest (ligand) at a concentration 10-20 times higher than the host concentration, using the exact same buffer to minimize heats of dilution. This solution is loaded into the injection syringe.

-

Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.

-

-

Experimental Procedure:

-

Fill the reference cell with the buffer solution (or MilliQ water).

-

Load the host solution into the sample cell and the guest solution into the syringe.

-

Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C or 30°C).

-

Perform a series of small, precisely controlled injections (e.g., 2 µL) of the guest solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

-

-

Data Acquisition and Analysis:

-

The instrument records the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram of heat pulses for each injection.

-

Perform a control experiment by titrating the guest into the buffer alone to measure the heat of dilution, which can be subtracted from the binding data.

-

Integrate the area under each peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host. This creates a binding isotherm.

-

Fit the binding isotherm to a suitable model (e.g., one-site binding model) using the manufacturer's software. The fitting yields the stoichiometry (n), the association constant (Kₐ), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and kinetic information about host-guest complexation in solution.

Detailed Methodology:

-

Sample Preparation:

-

Prepare samples in a deuterated solvent, typically deuterium oxide (D₂O) for aqueous studies.

-

Create a series of samples: (a) guest only, (b) host only, and (c) host-guest mixtures at various molar ratios.

-

-

¹H NMR Spectroscopy (Binding Constant and Stoichiometry):

-

Acquire a standard 1D ¹H NMR spectrum for each sample.

-

Upon complexation, protons of the guest that are encapsulated within the CB[n] cavity will experience a shielding effect, resulting in a characteristic upfield chemical shift. Protons of the host near the binding site may also shift.

-

If the guest exchange is slow on the NMR timescale, separate signals for the free and bound species will be observed. The binding constant (Kₐ) can be determined by integrating the signals to find the relative concentrations of each species at equilibrium.

-

If the exchange is fast, a single, population-averaged peak will be observed. Kₐ can be determined by monitoring the chemical shift change as a function of host or guest concentration and fitting the data to a binding model.

-

-

2D NMR Spectroscopy (Structural Confirmation):

-

ROESY/NOESY: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY spectrum of a host-guest sample.

-

The presence of cross-peaks between protons of the host and protons of the guest provides unambiguous evidence of their spatial proximity, confirming the formation of an inclusion complex.

-

-

Diffusion-Ordered Spectroscopy (DOSY):

-

Acquire a 2D DOSY spectrum. This experiment separates NMR signals based on the diffusion coefficient of the molecules.

-

In a host-guest complex, the host and guest will diffuse as a single, larger entity. Therefore, they will exhibit the same diffusion coefficient, which is smaller than that of the free guest, confirming complexation.

-

Fluorescence Spectroscopy

This technique is highly sensitive and is used when the guest molecule is fluorescent or when a fluorescent reporter dye is employed in a competitive binding assay.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the fluorescent guest molecule in the desired buffer.

-

Prepare a stock solution of the CB[n] host in the same buffer.

-

Create a series of samples with a fixed concentration of the fluorescent guest and incrementally increasing concentrations of the CB[n] host.

-

-

Fluorescence Measurement:

-

For each sample, measure the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at the guest's maximum absorption wavelength and record the emission over the appropriate range.

-

Encapsulation within the hydrophobic and rigid CB[n] cavity often protects the fluorophore from non-radiative decay pathways and solvent quenching, leading to a significant enhancement in fluorescence intensity. A shift in the emission maximum may also be observed.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the CB[n] concentration.

-

Fit the resulting titration curve to a binding equation (e.g., a 1:1 binding model) to calculate the association constant (Kₐ).

-

Mandatory Visualizations

Caption: this compound host-guest binding mechanism.

References

understanding the thermodynamics of Cucurbituril complexation

An In-Depth Technical Guide to the Thermodynamics of Cucurbituril Complexation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic principles governing the formation of host-guest complexes between cucurbiturils (CB[n]) and various guest molecules. Understanding these thermodynamic drivers is crucial for the rational design and application of CB[n]-based systems in fields such as drug delivery, sensing, and materials science.

The formation of a this compound-guest complex is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (TΔS) contributions (ΔG = ΔH - TΔS). The spontaneity and stability of the complex are determined by the magnitude and sign of these parameters.

Driving Forces:

The primary driving forces for this compound complexation in aqueous solutions are a combination of several non-covalent interactions:

-

Hydrophobic Effect: The encapsulation of a hydrophobic guest molecule within the apolar cavity of a this compound is a major contributor to complex stability. This process is driven by the release of "high-energy" water molecules from the cavity into the bulk solvent, leading to a favorable enthalpic and entropic change.[1][2][3]

-

Ion-Dipole Interactions: The carbonyl portals of cucurbiturils are electron-rich and can engage in strong ion-dipole interactions with cationic guests, particularly those with ammonium groups.[1] These interactions are highly favorable and contribute significantly to the binding affinity.

-

Van der Waals Interactions: Dispersion forces between the guest molecule and the inner surface of the this compound cavity also contribute to the overall stability of the complex.[4]

-

Release of High-Energy Water: The water molecules confined within the this compound cavity are in a higher energy state compared to bulk water due to restricted hydrogen bonding. Their release upon guest binding is a significant enthalpically favorable process.

Enthalpy-Entropy Compensation:

In many supramolecular systems, a favorable enthalpic change (more negative ΔH) is often accompanied by an unfavorable entropic change (more negative TΔS), a phenomenon known as enthalpy-entropy compensation. However, this compound complexation, particularly with high-affinity guests, can overcome this compensation, leading to exceptionally stable complexes. This is often attributed to the significant favorable enthalpy change from the release of high-energy water and strong ion-dipole interactions, which is not fully counteracted by the loss of conformational freedom of the guest upon binding.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the complexation of various guest molecules with different this compound homologs. These values are typically determined by Isothermal Titration Calorimetry (ITC), which directly measures the heat change upon complex formation, allowing for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry. From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Table 1: Thermodynamic Parameters for this compound (CB) Complexation

| Guest Molecule | Temperature (K) | Solvent | log Kₐ | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Nabumetone | 298.15 | Water | 4.66 | -26.7 | -20.2 | 6.4 | |

| 4-Aminoazobenzene | 298 | Acidic Solution | ~5 | -28.5 | -19 | 9 | |

| Bis(trimethylammoniomethyl)ferrocene | 298.15 | Water | 15.48 | -88.3 | -90 | -1.7 | |

| Adamantane derivatives | 298.15 | Water | 9-15 | -51 to -86 | Varies | Varies | |

| Bicyclo[2.2.2]octane derivatives | 298.15 | Water | 9-14 | -51 to -84 | Varies | Varies |

Table 2: Thermodynamic Parameters for this compound (CB) Complexation

| Guest 1 | Guest 2 | Temperature (K) | Solvent | K₁ (M⁻¹) | K₂ (M⁻¹) | Overall Kₐ (M⁻²) | Reference |

| Methyl Viologen (MV) | Naphthyl-PEG | 298.15 | PBS | (1.53 ± 0.05) x 10⁶ | (1.54 ± 0.04) x 10⁵ | 2.36 x 10¹¹ | |

| D-3-(2-naphthyl)alanine | D-3-(2-naphthyl)alanine | 293 | D₂O | - | - | - | |

| L-3-(2-naphthyl)alanine | L-3-(2-naphthyl)alanine | 293 | D₂O | - | - | - |

Note: The complexation with CB often involves the formation of 1:1:1 or 1:2 ternary complexes.

Experimental Protocols

The determination of thermodynamic parameters for this compound complexation relies on several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamic profile of a binding interaction. It directly measures the heat released or absorbed during the binding event.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the this compound host in a suitable buffer (e.g., phosphate-buffered saline, deionized water). The concentration should be accurately known.

-

Prepare a solution of the guest molecule in the same buffer. The concentration of the guest solution should be 10-20 times higher than the host solution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the host solution into the sample cell of the calorimeter and the guest solution into the injection syringe.

-

Set the experimental temperature.

-

Perform a series of injections of the guest solution into the host solution. A typical experiment consists of 20-30 injections of a small volume (e.g., 5-10 µL).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and the entropy change (ΔS = (ΔH - ΔG)/T).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the host-guest complex and can be used to determine binding constants.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions containing a constant concentration of the guest molecule and varying concentrations of the this compound host in a deuterated solvent (e.g., D₂O).

-

-

NMR Experiment:

-

Acquire ¹H NMR spectra for each sample.

-

Monitor the chemical shift changes of the guest protons upon addition of the host. The protons of the guest that are encapsulated within the this compound cavity typically show a significant upfield shift.

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ) of a specific guest proton as a function of the host concentration.

-

Fit the data to a 1:1 binding isotherm to determine the association constant (Kₐ).

-

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine binding constants if the guest molecule has a chromophore that exhibits a change in its absorption spectrum upon complexation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the guest molecule with a known concentration in a suitable solvent.

-

Prepare a stock solution of the this compound host.

-

-

UV-Vis Experiment:

-

Record the UV-Vis spectrum of the guest solution.

-

Titrate the guest solution with the host stock solution, recording the spectrum after each addition.

-

Observe the changes in the absorption spectrum (e.g., shift in λₘₐₓ, change in absorbance).

-

-

Data Analysis:

-

Use the changes in absorbance at a specific wavelength to determine the binding constant, often by applying the Benesi-Hildebrand method or by non-linear fitting to a binding equation.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamics of this compound complexation.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Caption: Relationship between thermodynamic parameters and driving forces.

This guide provides a foundational understanding of the thermodynamics of this compound complexation. For more specific applications and in-depth analysis, consulting the primary literature is recommended.

References

Unveiling the Intricacies of Cucurbituril Interactions: A Technical Guide to Theoretical and Computational Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbiturils (CB[n]), a family of macrocyclic host molecules, have garnered significant attention in the scientific community for their remarkable ability to encapsulate a wide variety of guest molecules within their hydrophobic cavity. This unique host-guest chemistry has positioned them as promising candidates for a range of applications, particularly in drug delivery and development. The precise control over guest binding and release, modulated by the size of the cucurbituril homolog (n=5-8, 10), offers a versatile platform for enhancing drug solubility, stability, and targeted delivery.[1][2]

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the intricate world of this compound-guest interactions. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to leverage computational modeling in their exploration of this compound-based systems. We will delve into the core principles of molecular dynamics simulations, quantum chemical calculations, and free energy methods, offering detailed protocols and showcasing their application in predicting and rationalizing the binding behavior of cucurbiturils.

Theoretical and Computational Approaches

The study of this compound host-guest complexation heavily relies on a synergistic combination of theoretical frameworks and computational techniques. These approaches allow for the elucidation of binding modes, the quantification of binding affinities, and the exploration of the dynamic nature of these interactions at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the behavior of this compound complexes over time, offering insights into the stability of the host-guest inclusion, the role of solvent molecules, and the conformational changes that occur upon binding.[3] By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the intricate dance of molecular interactions.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), offer a highly accurate means of investigating the electronic structure of this compound-guest complexes.[4] These calculations are invaluable for determining the geometry of the complex, the nature of the intermolecular forces at play (including van der Waals, electrostatic, and charge-transfer interactions), and for calculating binding energies with high precision.[5]

Free Energy Calculations

A critical aspect of computational modeling is the ability to predict the binding affinity between a host and a guest. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a computationally efficient way to estimate the free energy of binding from MD simulation trajectories. These "end-point" methods calculate the change in free energy upon complex formation by considering the molecular mechanics energy in the gas phase and the solvation free energy.

Core Computational Methodologies: Detailed Protocols

To facilitate the practical application of these computational techniques, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Molecular Dynamics Simulation of a this compound-Drug Complex using GROMACS

This protocol outlines the general workflow for setting up and running an MD simulation of a CB-drug complex in an aqueous environment using the GROMACS software package and the AMBER force field.

1. System Preparation:

-

Obtain Initial Structures: Download the crystal structure of CB from a crystallographic database. A 3D structure of the drug molecule can be built using software like Avogadro or obtained from a database like PubChem.

-

Force Field Parameterization:

-

Host (CB): Utilize existing parameters for cucurbiturils compatible with the chosen force field (e.g., GAFF).

-

Guest (Drug): Generate force field parameters for the drug molecule using tools like Antechamber from the AmberTools suite. This involves assigning atom types and calculating partial charges (e.g., using the AM1-BCC method).

-

-

Complex Assembly: Manually dock the drug molecule into the cavity of CB using a molecular visualization program like VMD or PyMOL, ensuring a reasonable starting orientation.

2. Simulation Setup in GROMACS:

-

Create Topology: Use the pdb2gmx tool in GROMACS to generate a topology file for the protein, if applicable, and prepare the coordinate file. For the this compound and the drug, you will need to combine their individual topology files.

-

Define the Simulation Box: Use editconf to define a simulation box (e.g., cubic or triclinic) around the complex, ensuring a minimum distance between the complex and the box edges.

-

Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model) using solvate.

-

Adding Ions: Neutralize the system and add ions to mimic physiological concentration using genion.

3. Simulation Execution:

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at the desired temperature to ensure the solvent molecules are properly distributed around the solute.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure to achieve the correct density.

-

-

Production MD: Run the production simulation for the desired length of time (typically nanoseconds to microseconds) to collect trajectory data for analysis.

4. Analysis:

-

Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and the distance between the host and guest to assess the stability and dynamics of the complex.

References

- 1. researchgate.net [researchgate.net]

- 2. peng-lab.org [peng-lab.org]

- 3. Toward Improved Force-Field Accuracy through Sensitivity Analysis of Host-Guest Binding Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments and Applications of the MMPBSA Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

early developments in Cucurbituril chemistry

An In-depth Technical Guide to the Early Developments in Cucurbituril Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of this compound chemistry begins in 1905 with the work of German chemist Robert Behrend.[1][2] Through the acid-catalyzed condensation of glycoluril and formaldehyde, Behrend synthesized an insoluble, amorphous polymer, later known as "Behrend's polymer".[1][2] Subsequent treatment of this polymer with hot sulfuric acid yielded a crystalline precipitate.[2] Based on elemental analysis, Behrend proposed a formula of C₁₀H₁₁N₇O₄·2H₂O for this crystalline substance. However, the analytical techniques of the time were insufficient to determine its precise molecular structure. For nearly eight decades, the true nature of this fascinating molecule remained a mystery.

It wasn't until 1981 that William L. Mock and his colleagues revisited Behrend's original synthesis. Employing modern analytical methods, such as X-ray crystallography and NMR spectroscopy, they successfully elucidated the structure of the crystalline product. Their work revealed a highly symmetric, hexameric macrocycle composed of six glycoluril units linked by twelve methylene bridges. Mock aptly named this molecule "this compound" due to its resemblance to a pumpkin, a member of the Cucurbitaceae family. This seminal work laid the foundation for the entire field of this compound chemistry. The initially discovered molecule is now specifically referred to as this compound or CB.

Early Synthetic Protocols

The early synthesis of this compound is a two-step process involving the formation of Behrend's polymer followed by its acid-mediated crystallization.

Experimental Protocol: Synthesis of Behrend's Polymer and this compound

This protocol is based on the original work of Behrend and later reproduced by Mock.

Step 1: Synthesis of Behrend's Polymer

-

Glycoluril is condensed with an excess of formaldehyde in the presence of an acid catalyst.

-

This reaction results in the formation of an amorphous, insoluble polymeric material known as Behrend's polymer.

Step 2: Crystallization of this compound

-

Behrend's polymer is dissolved in hot, concentrated sulfuric acid.

-

The solution is then diluted with water and boiled.

-

Upon cooling, a crystalline solid precipitates from the solution. This crystalline material is this compound.

Mock's reproduction of this synthesis reported yields in the range of 40-70%.

Structural and Physical Properties of this compound

The groundbreaking work by Mock and Freeman provided the first detailed structural information for a this compound.

| Property | Value |

| Composition | 6 glycoluril units, 12 methylene bridges |

| Height | ~9.1 Å |

| Outer Diameter | ~5.8 Å |

| Inner Diameter | ~3.9 Å |

| Internal Cavity Volume | 164 ų |

Data sourced from multiple references.

The structure of CB is characterized by a hydrophobic inner cavity and two hydrophilic portals lined with ureido carbonyl groups. This unique architecture is central to its host-guest chemistry.

Early Host-Guest Chemistry

Soon after its structural elucidation, Mock began to explore the host-guest chemistry of CB. These early investigations revealed that the hydrophobic cavity of CB could encapsulate a variety of neutral and cationic guest molecules. The primary driving forces for guest binding were identified as hydrophobic interactions and, for cationic guests, cation-dipole interactions with the carbonyl-fringed portals.

Initial studies systematically examined the binding of various substrates using NMR spectroscopy to understand the features important for guest complexation. It was discovered that the size and shape of the guest molecule are critical for stable complex formation, with the cavity providing a snug fit for appropriate guests.

Visualizing Early this compound Chemistry

To better illustrate the fundamental concepts of early this compound chemistry, the following diagrams are provided.

Caption: Synthesis of this compound.

Caption: Structure of this compound (CB).

Caption: Host-Guest Complexation with CB.

Expansion of the this compound Family

While the initial focus was solely on CB, the year 2000 marked a significant expansion of the this compound family. Kim Kimoon and his research group successfully synthesized and isolated other homologues, including this compound (CB), this compound (CB), and this compound (CB). This discovery demonstrated that CB was not a singular product but part of a larger family of macrocycles with varying numbers of glycoluril units. The availability of cucurbiturils with different cavity sizes opened up a much broader range of potential applications in molecular recognition, drug delivery, and materials science.

References

An In-depth Technical Guide to the Formation and Synthesis of Cucurbiturils

For Researchers, Scientists, and Drug Development Professionals

Cucurbiturils (CB[n]s) are a family of macrocyclic compounds that have garnered significant attention in the fields of supramolecular chemistry, drug delivery, and materials science.[1][2][3] Their unique pumpkin-shaped structure, featuring a hydrophobic cavity and two carbonyl-fringed portals, allows them to encapsulate a wide variety of guest molecules, making them ideal candidates for applications such as drug carriers, stabilizing agents, and molecular sensors.[1][2] This technical guide provides a comprehensive overview of the mechanism of cucurbituril formation and the various synthetic methodologies developed to date.

The Mechanism of this compound Formation

The formation of cucurbiturils is a fascinating example of self-assembly, proceeding through an acid-catalyzed condensation of glycoluril and formaldehyde. The mechanism is understood to involve a combination of chain-growth and step-growth polymerization processes, leading to the formation of methylene-bridged glycoluril oligomers that subsequently cyclize to form the final macrocyclic products.

The key steps in the formation of cucurbiturils are:

-

Monomer Activation: In an acidic medium, formaldehyde is protonated, making it a highly reactive electrophile.

-

Oligomerization: The activated formaldehyde reacts with glycoluril units to form methylene bridges, leading to the gradual formation of linear oligomers. The Isaacs group has been instrumental in isolating and characterizing these acyclic oligomers, providing strong evidence for a stepwise elongation process.

-

Cyclization: Once the oligomer chain reaches a sufficient length (typically a pentamer or hexamer), it can undergo an intramolecular cyclization, facilitated by the addition of two more formaldehyde units, to form the this compound macrocycle.

The distribution of the different cucurbit[n]uril homologues (n = 5, 6, 7, 8, 10, etc.) is highly dependent on the reaction conditions, including temperature, acid concentration, and the presence of templating agents. Higher temperatures (around 110 °C) tend to favor the thermodynamically stable product, CB, while lower temperatures (75–100 °C) can lead to a mixture of kinetic products, including CB, CB, and CB.

Below is a DOT script representation of the this compound formation pathway.

Figure 1: General overview of the acid-catalyzed formation of cucurbiturils.

A more detailed look into the initial oligomerization reveals the formation of diastereomeric dimers, which has implications for the final this compound structure.

Figure 2: Formation of C-shaped and S-shaped glycoluril dimers as key intermediates.

Synthetic Methodologies

The synthesis of cucurbiturils has evolved from the initial discovery of CB to methods that allow for the selective synthesis of different homologues and their derivatives.

The original synthesis of CB was reported by Behrend in 1905 and later structurally elucidated by Mock. This method involves the condensation of glycoluril and formaldehyde in a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at elevated temperatures.

A significant breakthrough came in 2000 when the research groups of Kim and Day independently reported the synthesis and isolation of other CB[n] homologues, including CB, CB, and CB. The key modification was the use of lower reaction temperatures (75–90 °C), which allowed for the isolation of the kinetically favored products.

Table 1: Influence of Reaction Conditions on Cucurbit[n]uril Product Distribution

| Acid | Temperature (°C) | Major Products | Reference |

| H2SO4 (9 M) | 75-100 | CB, CB, CB, CB | |

| HCl (conc.) | 80-100 | Higher percentage of larger CBs | |

| H2SO4 | 110 | Primarily CB |

More recently, microwave-assisted synthesis has emerged as an efficient and rapid method for producing cucurbiturils. This technique significantly reduces reaction times and can be used to tune the product distribution by controlling the reaction temperature and time. For instance, synthesis in HCl for 10 minutes at 160 °C can yield a mixture of CB, CB, CB, and CB, while using H2SO4 under similar conditions predominantly yields CB in just 3 minutes.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Cucurbit[n]urils

| Method | Acid | Temperature (°C) | Time | Products | Reference |

| Conventional | H2SO4 (9 M) | 75-100 | 24-36 h | CB, CB, CB, CB | |

| Microwave | HCl | 160 | 10 min | CB, CB, CB, CB | |

| Microwave | H2SO4 | 160 | 3 min | Mostly CB |

The functionalization of cucurbiturils is crucial for modulating their solubility and for their covalent attachment to other molecules or surfaces. There are three main strategies for preparing functionalized cucurbiturils:

-

Functionalized Precursors: This "bottom-up" approach involves using substituted glycoluril monomers in the condensation reaction with formaldehyde.

-

Direct Functionalization: This "top-down" approach involves the chemical modification of the parent this compound macrocycle. A notable example is the direct oxidation of CB[n]s with an oxidizing agent like potassium persulfate (K2S2O8) to introduce hydroxyl groups.

-

X+1 Method: Developed by Isaacs and co-workers, this building-block approach allows for the synthesis of monofunctionalized CB and CB derivatives.

The workflow for these functionalization strategies can be visualized as follows:

References

The Structural Elucidation of Novel Cucurbituril Homologues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbiturils (CB[n]), a family of macrocyclic compounds, are formed through the acid-catalyzed condensation of glycoluril and formaldehyde.[1] The discovery and isolation of various CB[n] homologues, where 'n' denotes the number of repeating glycoluril units, have significantly broadened the horizons of supramolecular chemistry.[2][3] These molecules, with their rigid structure and hollow cavities, are exceptional hosts for a diverse range of guest molecules, making them highly attractive for applications in drug delivery, molecular recognition, and catalysis.[1][4] This technical guide provides an in-depth overview of the core methodologies employed in the structural elucidation of new cucurbituril homologues, presenting key data in a comparative format and detailing essential experimental protocols.

Synthesis and Isolation of this compound Homologues

The synthesis of this compound homologues typically involves the reaction of glycoluril with formaldehyde in an acidic medium. While the original synthesis predominantly yielded this compound (CB), modifications to the reaction conditions, particularly temperature, have enabled the formation of a library of homologues, including CB, CB, CB, and even larger variants (n=9-11).

General Synthetic Protocol

A typical synthesis involves heating a mixture of glycoluril and formaldehyde in a strong acid, such as 9 M sulfuric acid. The reaction is often carried out in a stepwise manner, for instance, at approximately 75°C for 24 hours, followed by a period at a higher temperature of around 100°C for 12 hours. This method results in a mixture of CB[n] homologues, with the relative yields varying between batches.

Isolation and Purification

The separation of individual CB[n] homologues from the resulting mixture is a critical and often challenging step. Fractional crystallization and dissolution are the primary techniques employed for this purpose. The varying solubilities of the different homologues in water and other solvents, sometimes in the presence of specific salts, facilitate their separation. For instance, CB can be separated from other homologues by fractional dissolution with an acetone/water mixture. CB and CB can then be isolated from the soluble fraction through further fractional crystallization. The largest homologue in a mixture, such as CB, may sometimes crystallize directly from the acidic reaction mixture upon standing.

Core Structural Elucidation Techniques

A combination of spectroscopic and crystallographic techniques is indispensable for the unambiguous structural determination of new this compound homologues.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of CB[n] homologues. This technique provides definitive information on the number of glycoluril units, the dimensions of the cavity and portals, and the overall symmetry of the molecule. The crystal structures of CB, CB, CB, and CB have been successfully determined, revealing key structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing CB[n] homologues in solution. Both ¹H and ¹³C NMR are routinely used. In ¹H NMR spectra, all CB[n] homologues exhibit a similar pattern of peaks, but the chemical shifts are distinct for each homologue, allowing for their identification within a mixture. Solid-state ¹³C NMR spectroscopy can also be employed to analyze the site symmetries of CB molecules within a crystal lattice, providing a unique fingerprint for different crystalline phases. Furthermore, NMR techniques are invaluable for studying host-guest interactions.

Mass Spectrometry

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), is crucial for identifying the presence of new and higher CB[n] homologues in a reaction mixture. These methods allow for the determination of the molecular weight of each homologue, confirming the number of glycoluril units. Tandem mass spectrometry (MS/MS) can be used to study the gas-phase stability of CB[n]-guest complexes.

Quantitative Structural Data

The structural parameters of the most common this compound homologues, as determined by X-ray crystallography, are summarized in the table below for easy comparison.

| Parameter | CB | CB | CB | CB |

| Portal Diameter (Å) | 2.4 | 3.9 | 5.4 | 6.9 |

| Cavity Diameter (Å) | 4.4 | 5.8 | 7.3 | 8.8 |

| Cavity Volume (ų) | 82 | 164 | 279 | 479 |

| Outer Diameter (Å) | 13.1 | 14.4 | 16.0 | 17.5 |

| Height (Å) | 9.1 | 9.1 | 9.1 | 9.1 |

Table 1: Structural Parameters for Cucurbit[n]uril (n = 5–8). Data based on X-ray crystal structures.

Experimental Protocols

Synthesis of a Mixture of CB[n] (n = 5-11) Homologues

Materials:

-

Glycoluril

-

Formaldehyde (37% aqueous solution)

-

Sulfuric acid (9 M)

Procedure:

-

A mixture of glycoluril and formaldehyde is prepared in 9 M sulfuric acid.

-

The reaction mixture is heated at approximately 75°C for 24 hours.

-

The temperature is then raised to about 100°C for an additional 12 hours.

-